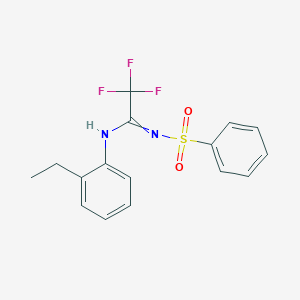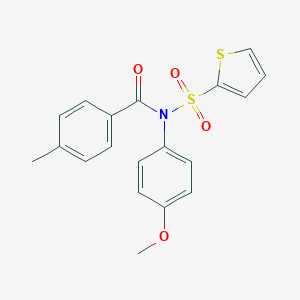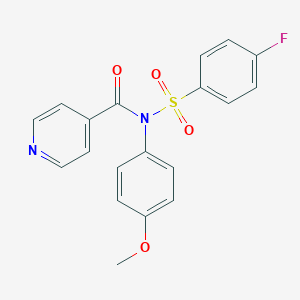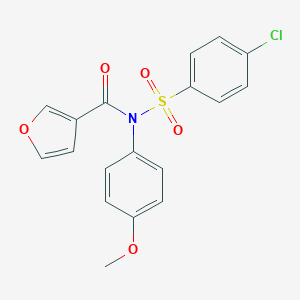
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide is a chemical compound that belongs to the family of sulfonamide derivatives. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase insulin sensitivity and to reduce blood glucose levels.
実験室実験の利点と制限
One advantage of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide is its low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one limitation is its low stability in acidic conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide. One direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail, particularly its interaction with HDAC and PPARγ. Additionally, there is a need to develop more stable analogs of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide for use in experiments.
合成法
The synthesis of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide involves the reaction between 2-ethylbenzene-1-sulfonyl chloride and propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the resulting product is purified by recrystallization.
科学的研究の応用
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects.
特性
分子式 |
C13H19NOS |
|---|---|
分子量 |
237.36 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C13H19NOS/c1-3-9-16-10-13(15)14-12-8-6-5-7-11(12)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChIキー |
HCDCARFGKDYZQX-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=CC=CC=C1CC |
正規SMILES |
CCCSCC(=O)NC1=CC=CC=C1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)